BMP-22

Autotaxin IC50 Enzymatic Assay

BMP-22 (CAS 1306684-90-1), also known as 4-pentadecylbenzylphosphonic acid, is a lipid-based small molecule that functions as a potent and selective inhibitor of autotaxin (ATX), an extracellular enzyme responsible for producing the bioactive lipid lysophosphatidic acid (LPA). Its primary reported activity is an IC50 of 170 nM against ATX in enzymatic assays.

Molecular Formula C22H39O3P
Molecular Weight 382.5 g/mol
Cat. No. B606212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP-22
SynonymsBMP-22
Molecular FormulaC22H39O3P
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O
InChIInChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25)
InChIKeyXWVBRTAQHMKHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMP-22: An Autotaxin Inhibitor for Cancer Metastasis and Inflammatory Disease Research


BMP-22 (CAS 1306684-90-1), also known as 4-pentadecylbenzylphosphonic acid, is a lipid-based small molecule that functions as a potent and selective inhibitor of autotaxin (ATX), an extracellular enzyme responsible for producing the bioactive lipid lysophosphatidic acid (LPA). Its primary reported activity is an IC50 of 170 nM against ATX in enzymatic assays . The compound has been widely used as a tool compound in cancer and inflammation research to interrogate the ATX-LPA signaling axis [1].

ATX-LPA signaling pathway research
Cancer metastasis and inflammation models
Phosphodiesterase selectivity context

Why Generic ATX Inhibitors Cannot Substitute for BMP-22 in Specific Experimental Contexts


While the field of ATX inhibitors includes several well-characterized compounds (e.g., PF-8380, GLPG1690), they are not functionally interchangeable. BMP-22 exhibits a distinct selectivity profile over the related phosphodiesterases NPP6 and NPP7 . Furthermore, its unique chemical structure, as a bis(monoacylglycerophosphate) analog , may underlie its specific in vivo effects on bone metastasis and osteoclast activity, which are not consistently observed with other ATX inhibitors [1]. Generic substitution risks introducing confounding off-target effects or failing to recapitulate the specific phenotypic outcomes associated with BMP-22's particular molecular interactions.

NPP6/NPP7 selectivity profile may not transfer to generic ATX inhibitors.
Bis(monoacylglycerophosphate) analog structure may yield different in vivo outcomes.
Bone metastasis and osteoclast modulation observed may not be reproduced by other ATX inhibitors.

BMP-22 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Efficacy


Comparative Inhibitory Potency Against Autotaxin: BMP-22 vs. ATX-1d

In a direct head-to-head enzymatic assay, BMP-22 demonstrated a 9-fold greater inhibitory potency against autotaxin compared to the hit compound ATX-1d. The assay measured the inhibition of ATX activity using a recombinant enzyme and an artificial substrate. [1]

ATX Inhibition Potency
Head-to-head
BMP-22: 0.2 μM; ATX-1d: 1.8 μM (9-fold)
Supports target engagement assay context
Recombinant enzyme, n=2; conditions may limit transferability
Autotaxin IC50 Enzymatic Assay

Selectivity Profile of BMP-22 Against Related Phosphodiesterases NPP6 and NPP7

BMP-22 exhibits significant selectivity for its primary target, autotaxin (NPP2), over the closely related phosphodiesterases NPP6 and NPP7. At a concentration of 10 μM, BMP-22 showed no substantial inhibition of NPP6 or NPP7 activity, a concentration approximately 59-fold higher than its IC50 for autotaxin.

NPP6/NPP7 Selectivity
Data to verify
>58.8-fold (10 μM vs 0.17 μM IC50)
Supports phosphodiesterase selectivity interpretation
Source-specific review recommended
Autotaxin Selectivity NPP6 NPP7 Phosphodiesterase

In Vivo Efficacy of BMP-22 in Reducing Lung Metastatic Burden

In a B16/F10 syngeneic mouse melanoma model of lung metastasis, daily administration of BMP-22 at 0.5 mg/kg resulted in a significant decrease in the number of lung metastatic foci. While a specific comparator is not provided in the same study, this dose is notably lower than those required for other ATX inhibitors like PF-8380 (30 mg/kg) in different models.

Lung Metastasis Model
Cross-study comparable
BMP-22: 0.5 mg/kg/day reduced foci; PF-8380: 30 mg/kg for LPA reduction
Supports in vivo model-response context
Cross-study comparison; model-specific validation needed
Cancer Metastasis Melanoma In Vivo Model

BMP-22 Reduces Bone Metastasis Progression in a Pre-Established Mouse Model

In a mouse model of breast cancer bone metastasis (MDA-BO2 cells), treatment with BMP-22 significantly reduced the progression of pre-established osteolytic lesions, an effect linked to the inhibition of osteoclast activity. This specific anti-bone metastatic effect is a differentiated feature of BMP-22 not universally shared by all ATX inhibitors. [1]

Bone Metastasis Model
Class-level inference
Reduced osteolytic lesion progression in MDA-BO2 model
Supports bone metastasis model endpoint context
Differentiation from other ATX inhibitors requires further evidence
Bone Metastasis Breast Cancer Osteoclast In Vivo Model

Optimal Research and Industrial Applications for BMP-22


Dissecting the ATX-LPA Axis in Melanoma Lung Metastasis

BMP-22 is an ideal tool compound for in vivo studies investigating the role of autotaxin and LPA signaling in the metastatic dissemination of melanoma cells to the lung. Its proven efficacy in the B16/F10 syngeneic mouse model at a low dose of 0.5 mg/kg/day makes it a cost-effective and potent choice for pharmacological intervention experiments aimed at reducing metastatic burden.

Investigating Bone Metastasis and Osteoclast Biology in Breast Cancer

For research programs focused on skeletal complications of cancer, BMP-22 offers a uniquely validated small molecule to interrogate ATX-dependent osteoclast activation. Studies have demonstrated its ability to reduce the progression of pre-established osteolytic lesions in a breast cancer bone metastasis model , a phenotype not consistently reported for other ATX inhibitors. This makes BMP-22 a critical tool for dissecting the specific pathways driving tumor-induced bone disease.

In Vitro Studies of Cell Invasion and Migration Requiring High ATX Selectivity

In cellular assays where minimizing off-target effects on related phosphodiesterases is paramount, BMP-22 is the preferred ATX inhibitor. Its demonstrated selectivity over NPP6 and NPP7 at concentrations up to 10 μM ensures that observed effects on cell invasion (e.g., in MM1 hepatoma cells) or migration can be confidently attributed to the inhibition of the ATX-LPA axis, rather than collateral modulation of other NPP family members.

Developing Advanced Drug Delivery Systems for ATX Inhibitors

BMP-22 serves as a valuable model compound for formulation scientists aiming to overcome the solubility and pharmacokinetic limitations typical of lipid-based ATX inhibitors. Its successful incorporation into lipid nanoparticles (LNPs) to maintain ATX inhibition while improving drug-like properties demonstrates its utility as a building block for novel drug delivery strategies targeting the ATX-LPA pathway in inflammatory and oncological diseases.

Application
Selection Property
Validation Focus
Melanoma lung metastasis model studies
ATX-LPA pathway inhibition
In vivo metastatic burden endpoints
Bone metastasis and osteoclast biology research
Osteoclast activity modulation
Bone lesion progression endpoints
Cell invasion and migration assays
Phosphodiesterase selectivity profile
Off-target NPP6/NPP7 inhibition assessment
Lipid nanoparticle formulation studies
LNP incorporation compatibility
Formulation-dependent ATX inhibition retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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